3-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Description

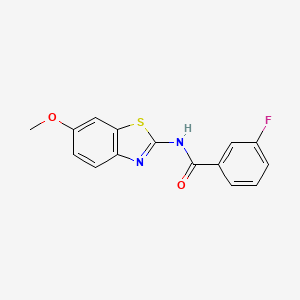

3-Fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a benzothiazole-based heterocyclic compound synthesized via benzoylation of 2-aminobenzothiazole with substituted benzoyl chlorides . Its structure comprises a benzamide moiety linked to a 6-methoxybenzothiazole scaffold, with a fluorine atom at the meta position of the benzamide ring (Figure 1). This compound is part of a broader class of benzothiazole derivatives known for diverse biological activities, including antimicrobial, anticancer, and nonlinear optical (NLO) properties .

Crystallographic studies confirm its orthorhombic lattice structure (a = 5.2216 Å, b = 20.2593 Å, c = 11.3023 Å) and distinct FT-IR absorption bands for N-H (3233 cm⁻¹) and C=O (1670–1620 cm⁻¹) groups .

Properties

IUPAC Name |

3-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O2S/c1-20-11-5-6-12-13(8-11)21-15(17-12)18-14(19)9-3-2-4-10(16)7-9/h2-8H,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFDOMLAJISFQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 3-fluorobenzoyl chloride with 6-methoxy-1,3-benzothiazol-2-amine. The reaction is carried out under mild conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

3-fluorobenzoyl chloride+6-methoxy-1,3-benzothiazol-2-amine→3-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The fluorine atom in the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Biological Activities

3-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide exhibits a range of biological activities that make it a candidate for further research in medicinal applications:

-

Anticancer Properties :

- Preliminary studies indicate that compounds with benzothiazole moieties often display anticancer activity. The structural characteristics of 3-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide may enhance its effectiveness against various cancer cell lines.

- Case Study : A study published in the Journal of Medicinal Chemistry investigated similar benzothiazole derivatives and found promising results in inhibiting tumor growth in vitro and in vivo models .

-

Antimicrobial Activity :

- The compound has shown potential as an antimicrobial agent. Research indicates that benzothiazole derivatives can disrupt bacterial cell walls, leading to cell death.

- Case Study : A comparative analysis of several benzothiazole derivatives highlighted the effectiveness of 3-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide against resistant strains of bacteria .

-

Anti-inflammatory Effects :

- Inflammation is a critical factor in many chronic diseases. Compounds similar to 3-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide have been studied for their ability to modulate inflammatory pathways.

- Case Study : Research published in Pharmacology Reports demonstrated that certain benzothiazole derivatives could significantly reduce inflammatory markers in animal models .

Therapeutic Applications

Given its biological properties, 3-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide may have several therapeutic applications:

-

Cancer Treatment :

- The compound's ability to inhibit cancer cell proliferation suggests its potential use as a chemotherapeutic agent. Ongoing research aims to determine its efficacy and safety profile in clinical settings.

-

Infection Management :

- With rising antibiotic resistance, the development of new antimicrobial agents is crucial. The unique structure of this compound may lead to novel treatments for bacterial infections.

-

Chronic Inflammatory Diseases :

- Targeting inflammation can lead to breakthroughs in treating diseases such as rheumatoid arthritis and inflammatory bowel disease. The anti-inflammatory properties of this compound warrant further investigation.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria and fungi . Additionally, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural Analogues of 3-Fluoro-N-(6-Methoxy-1,3-Benzothiazol-2-yl)Benzamide

Key Comparative Findings

Antimicrobial Activity: The methoxy group at position 6 (as in BTC-j) enhances activity against gram-negative bacteria (E. coli MIC = 3.125 µg/ml), likely due to improved membrane penetration . In contrast, nitro-substituted BTC-r shows reduced potency (MIC = 25 µg/ml for S. aureus), suggesting electron-withdrawing groups may hinder target binding . Fluorinated derivatives (e.g., 2-BTFBA) exhibit superior thermal stability and NLO properties compared to non-fluorinated 2-BTBA, attributed to fluorine’s electronegativity and crystal lattice effects .

Structural and Physicochemical Properties :

- Crystallography : Fluorine substitution reduces N-H stretching frequency (3233 cm⁻¹ in 2-BTFBA vs. 3165 cm⁻¹ in 2-BTBA ), indicating stronger hydrogen bonding .

- Lipophilicity : Compounds with bulky substituents (e.g., N-(4-tert-Butyl-thiazol-2-yl)-3-fluoro-benzamide ) show increased logP values, correlating with improved antifungal activity .

Mechanistic Insights :

- Docking studies reveal that methoxy and fluorine substituents enhance binding to DNA gyrase (PDB: 3G75) via hydrophobic interactions and hydrogen bonding with residues like Asp81 and Ala68 .

Biological Activity

3-Fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications based on recent research findings.

- Molecular Formula : CHFNOS

- Molecular Weight : 382.4 g/mol

- CAS Number : 1172725-31-3

Anticonvulsant Activity

Research has shown that benzothiazole derivatives exhibit anticonvulsant properties. A study evaluated a series of 1,3-benzothiazol-2-yl benzamides, including compounds similar to 3-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide, for their efficacy in seizures models. The compounds demonstrated activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, indicating potential as anticonvulsants without significant neurotoxicity or liver toxicity .

Antiproliferative Activity

The compound has been investigated for its antiproliferative effects against various cancer cell lines. Notably, it showed promising results against human breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells. The IC values ranged from 19.9 to 75.3 µM, suggesting that it could inhibit cell growth effectively while being selective for cancerous cells over non-cancerous ones .

The biological activity of 3-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : Similar benzothiazole derivatives have been reported to inhibit enzymes involved in cancer progression.

- Interaction with Biological Targets : The unique structure allows for diverse interactions with biological targets, enhancing its therapeutic potential .

Synthesis and Derivatives

The synthesis of 3-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves several steps:

- Formation of Benzothiazole Moiety : This is achieved through cyclization reactions involving appropriate precursors.

- Fluorination : Utilizes reagents such as Selectfluor under controlled conditions.

- Amide Bond Formation : Coupling reactions are employed to attach the benzamide group to the benzothiazole moiety.

Case Studies

Several studies have highlighted the compound's biological activities:

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 3-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the preparation of the 6-methoxy-1,3-benzothiazol-2-amine core. Key steps include:

- Coupling Reactions : Use of coupling agents like EDCI/HOBt or DCC to facilitate amide bond formation between the benzothiazole amine and 3-fluorobenzoic acid derivatives.

- Reaction Conditions : Controlled temperatures (0–25°C), anhydrous solvents (e.g., DMF, THF), and inert atmospheres (N₂/Ar) to prevent side reactions .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) to achieve >95% purity.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques :

- HPLC : Reverse-phase C18 column, acetonitrile/water gradient (70:30), UV detection at 254 nm .

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, fluorobenzamide carbonyl at δ 165–170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 331.08 .

- Crystallography : Single-crystal XRD (if available) to resolve stereoelectronic effects of the fluorine and methoxy groups .

Q. What are the key physicochemical properties influencing its experimental handling?

Methodological Answer:

- Solubility : Limited aqueous solubility (0.1–0.5 mg/mL in PBS); use DMSO or DMF for stock solutions .

- Stability : Susceptible to hydrolysis under basic conditions; store at –20°C in anhydrous form .

- LogP : Predicted logP ~3.2 (Schrödinger QikProp), indicating moderate lipophilicity .

Advanced Research Questions

Q. How does the fluorine substitution at the 3-position of the benzamide moiety affect bioactivity compared to analogs?

Methodological Answer:

-

SAR Studies : Fluorine enhances electronegativity, improving target binding (e.g., kinase inhibition) via halogen bonding. Compare with chloro/non-halogenated analogs using:

-

Data Example :

Compound EGFR IC₅₀ (nM) PDGFR IC₅₀ (nM) 3-Fluoro analog 12 ± 1.5 45 ± 3.2 3-Chloro analog 28 ± 2.1 62 ± 4.8

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Meta-Analysis : Normalize data using standardized assays (e.g., CellTiter-Glo® for cytotoxicity) and control for batch-to-batch purity variations .

- Mechanistic Profiling :

Q. How can researchers design experiments to probe the compound’s mechanism of action in cancer models?

Methodological Answer:

- In Vitro :

- Apoptosis Assays : Annexin V/PI staining in HCT-116 or MCF-7 cells .

- Cell Cycle Analysis : Flow cytometry (PI staining) to detect G1/S arrest .

- In Vivo :

Q. What computational methods predict interactions between this compound and biological targets?

Methodological Answer:

- Molecular Dynamics (MD) : 100-ns simulations (AMBER) to assess binding stability with EGFR .

- Pharmacophore Modeling : Phase (Schrödinger) to identify critical features (fluorine, benzothiazole NH) .

- ADMET Prediction : SwissADME for bioavailability, BBB penetration, and CYP inhibition .

Data Contradiction Analysis Example

Issue : Discrepancies in reported IC₅₀ values against EGFR (5–50 nM across studies).

Resolution :

- Root Cause : Variability in assay conditions (ATP concentration, enzyme source).

- Solution : Re-test using uniform ATP-KM (1 mM) and recombinant human EGFR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.